molecular formula C13H17NO5 B6156159 2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid CAS No. 1897118-14-7

2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid

Cat. No. B6156159
CAS RN: 1897118-14-7
M. Wt: 267.3
InChI Key:
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Description

“2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid” is a compound with the CAS Number: 39274-53-8 . It has a molecular weight of 267.28 . It is usually in powder form .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The IUPAC name of the compound is (tert-butoxycarbonyl)aminoacetic acid . The InChI Code is 1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-5-4-6-9(15)7-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17) .


Chemical Reactions Analysis

The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 267.28 .

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

While specific future directions for this compound are not mentioned in the search results, the use of the BOC group in organic synthesis, including its addition and removal, is a well-established field with ongoing research . The compound’s potential uses could be explored further in the context of its role as a protecting group in organic synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid involves the protection of the amine group, followed by the hydroxylation of the phenyl ring, and finally the deprotection of the amine group.", "Starting Materials": [ "4-hydroxyphenylacetic acid", "tert-butyl carbamate", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "diethyl ether" ], "Reaction": [ "Protection of the amine group by reacting 4-hydroxyphenylacetic acid with tert-butyl carbamate and N,N'-dicyclohexylcarbodiimide in dimethylformamide to form the tert-butyl carbamate ester", "Hydroxylation of the phenyl ring by reacting the tert-butyl carbamate ester with sodium hydroxide and hydrogen peroxide in acetic acid to form the 2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid", "Deprotection of the amine group by reacting the 2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid with hydrochloric acid in diethyl ether to remove the tert-butyl carbamate protecting group and form the final product" ] }

CAS RN

1897118-14-7

Product Name

2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid

Molecular Formula

C13H17NO5

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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